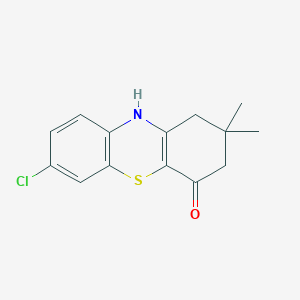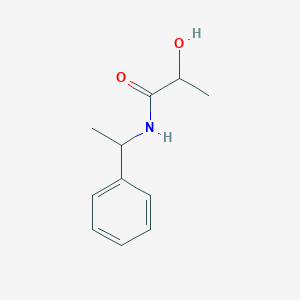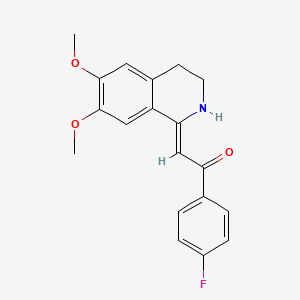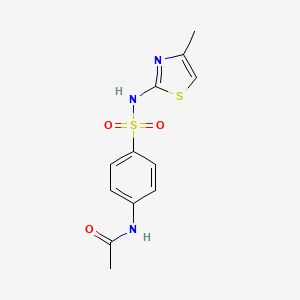![molecular formula C18H19N5O2 B14149987 5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one CAS No. 956949-77-2](/img/structure/B14149987.png)
5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one is a complex organic compound that features a unique structure combining indole and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be constructed through the reaction of hydrazine with a 1,3-dicarbonyl compound . The final step involves the coupling of the indole and pyrazole moieties through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating biological processes . For example, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylindole-3-carboxaldehyde: A related compound with similar indole structure but different functional groups.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with distinct biological activities.
N-[(1-methylindol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: A compound with similar structural features and potential bioactivity.
Uniqueness
5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one is unique due to its combination of indole and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
956949-77-2 |
|---|---|
Fórmula molecular |
C18H19N5O2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
5-methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H19N5O2/c1-9-14(17(24)21-19-9)16(15-10(2)20-22-18(15)25)12-8-23(3)13-7-5-4-6-11(12)13/h4-8,16H,1-3H3,(H2,19,21,24)(H2,20,22,25) |
Clave InChI |
IUFPWGGGLWBBGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NN1)C(C2=CN(C3=CC=CC=C32)C)C4=C(NNC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)


![5,6-dimethoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B14149936.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B14149944.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)


![3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol](/img/structure/B14149958.png)




![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate](/img/structure/B14149991.png)
